molecular formula C11H10N2O3 B1529963 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 116137-74-7

6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1529963
CAS No.: 116137-74-7
M. Wt: 218.21 g/mol
InChI Key: GAVILCVAMYIEBK-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound featuring a pyrimidine ring substituted with a 2-methoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 2-methoxybenzaldehyde and urea.

    Condensation Reaction: The initial step involves the condensation of 2-methoxybenzaldehyde with urea in the presence of a base such as sodium ethoxide. This reaction forms an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions, often using hydrochloric acid, to form the pyrimidine ring.

    Purification: The final product is purified through recrystallization from an appropriate solvent like ethanol.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming a hydroxyl derivative.

    Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: 6-(2-Hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione.

    Reduction: 6-(2-Methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione.

    Substitution: 6-(2-Bromophenyl)pyrimidine-2,4(1H,3H)-dione.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

    6-Phenylpyrimidine-2,4(1H,3H)-dione: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    6-(2-Hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione: The hydroxyl group provides different hydrogen bonding capabilities, affecting its solubility and interaction with biological targets.

Uniqueness:

  • The presence of the methoxy group in 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.
  • Its unique substitution pattern allows for selective reactions that are not possible with unsubstituted or differently substituted pyrimidine derivatives.

Properties

IUPAC Name

6-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)8-6-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVILCVAMYIEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734924
Record name 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116137-74-7
Record name 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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